Oxo-2-pyridinylaminoacetic Acid
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Overview
Description
Oxo-2-pyridinylaminoacetic Acid, also known as 2-Oxo-2-(2-pyridinylamino)acetic Acid, is a biomedical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. This compound is primarily used in drug development, particularly in the treatment of certain cancers due to its potent inhibitory effects on specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-2-pyridinylaminoacetic Acid typically involves the reaction of 2-aminopyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction temperature at around 80-90°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
Oxo-2-pyridinylaminoacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Oxo-2-pyridinylaminoacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in enzyme inhibition and its effects on various biological pathways.
Medicine: Primarily used in the development of anti-cancer drugs due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Oxo-2-pyridinylaminoacetic Acid involves the inhibition of specific enzymes that are crucial for the growth and proliferation of cancer cells. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting tumor growth. The molecular targets include enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, which also have significant biological activities.
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Piperidine Derivatives: Known for their pharmacological applications and structural similarities.
Uniqueness
Oxo-2-pyridinylaminoacetic Acid is unique due to its specific inhibitory effects on enzymes involved in cancer cell proliferation. Unlike other similar compounds, it has a distinct mechanism of action that makes it particularly effective in the development of anti-cancer drugs.
Properties
CAS No. |
16817-89-3 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Oxo-2-(2-pyridinylamino)acetic Acid |
Origin of Product |
United States |
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